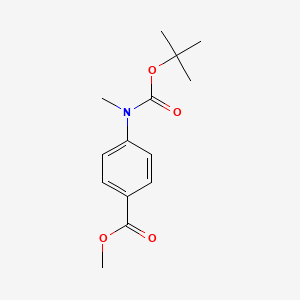

Methyl 4-(tert-butoxycarbonyl(methyl)amino)benzoate

Description

Methyl 4-(tert-butoxycarbonyl(methyl)amino)benzoate is a protected aromatic ester featuring a tert-butoxycarbonyl (Boc)-methylamine moiety at the para position of the benzoate ring. This compound is widely used in organic synthesis, particularly as an intermediate in peptide and pharmaceutical chemistry, where the Boc group serves as a temporary protecting group for amines. Its structure combines steric bulk from the Boc group with the electron-withdrawing ester functionality, influencing reactivity in coupling and deprotection reactions.

Properties

IUPAC Name |

methyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15(4)11-8-6-10(7-9-11)12(16)18-5/h6-9H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTMAANFKWEYHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(tert-butoxycarbonyl(methyl)amino)benzoate can be synthesized through the reaction of methyl 4-methylaminobenzoate with di-tert-butyl dicarbonate . The reaction typically occurs under mild conditions, often in the presence of a base such as potassium carbonate, and is carried out in an organic solvent like dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(tert-butoxycarbonyl(methyl)amino)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other nucleophiles.

Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common Reagents and Conditions

Acidic Hydrolysis: Using hydrochloric acid or sulfuric acid to hydrolyze the ester and carbamate groups.

Basic Hydrolysis: Sodium hydroxide or potassium hydroxide can be used for hydrolysis under basic conditions.

Major Products Formed

Hydrolysis Products: The hydrolysis of this compound yields 4-(methylamino)benzoic acid and tert-butanol.

Scientific Research Applications

Organic Synthesis

Methyl 4-(tert-butoxycarbonyl(methyl)amino)benzoate serves as a crucial intermediate in the synthesis of complex molecules. Its ability to undergo selective reactions makes it valuable in creating pharmaceuticals, agrochemicals, and polymers. The compound's Boc protection allows for controlled deprotection and subsequent functionalization.

Medicinal Chemistry

In medicinal chemistry, this compound is instrumental in synthesizing drug candidates targeting neurological and inflammatory diseases. Its unique structure supports enzyme inhibition and receptor modulation:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site, crucial for developing enzyme inhibitors that modulate metabolic pathways.

- Receptor Modulation : It may act as a modulator for certain receptors, altering their conformation and activity.

Research indicates that this compound exhibits significant biological activity:

- Anti-inflammatory Properties : Modifications of this compound have been shown to lead to derivatives with potential anti-inflammatory effects.

- Neurological Agents : Derivatives synthesized using this intermediate have demonstrated inhibitory effects on specific neurotransmitter receptors, indicating potential applications in treating neurological disorders.

Case Studies

-

Development of Neurological Agents :

- Research has illustrated that derivatives of this compound can effectively interact with neurotransmitter receptors, leading to potential treatments for conditions such as depression and anxiety.

-

Anti-inflammatory Applications :

- Studies indicate that compounds derived from this intermediate can inhibit pro-inflammatory cytokines, suggesting therapeutic potential for chronic inflammatory diseases like rheumatoid arthritis.

Mechanism of Action

The mechanism of action of methyl 4-(tert-butoxycarbonyl(methyl)amino)benzoate involves its ability to undergo nucleophilic substitution and hydrolysis reactions. The tert-butoxycarbonyl group acts as a protecting group for the amine, which can be selectively removed under specific conditions to yield the free amine .

Comparison with Similar Compounds

Substituent Variations in Boc-Protected Benzoates

The compound’s closest analogs differ in substituent type, position, and synthetic routes. Key examples include:

Key Observations :

- Substituent Effects: The Boc-methylamino group in the target compound introduces steric hindrance compared to simpler Boc-amino (3t) or Boc-aminoethyl derivatives . This may reduce nucleophilicity during deprotection.

- Synthetic Efficiency: The Boc-aminoethyl analog achieved an 80% yield using i-Pr₃SiSH, suggesting that thiol-based catalysts enhance coupling efficiency for bulkier substituents .

- Positional Isomerism : The para-substituted 3t exhibits a higher melting point (154–156°C) than its meta counterpart (3u), underscoring the role of symmetry in crystallinity .

Physicochemical and Reactivity Differences

Melting Points and Solubility

- Boc-methylamino derivative: Expected to exhibit lower solubility in polar solvents than 3t due to increased hydrophobicity from the methyl group.

- Boc-aminoethyl analog: Despite its higher molecular weight, its solid state (mp 100–102°C) contrasts with the oily consistency of the acetamidopropan-2-yl analog, highlighting the role of hydrogen bonding in crystallization .

Spectral Signatures

- 1H NMR : The target compound’s methyl group on the Boc-protected amine would produce a distinct singlet near δ 3.0–3.3 ppm, absent in 3t and 3u .

- IR Spectroscopy: All Boc-containing analogs show characteristic C=O stretches (~1690–1750 cm⁻¹), but the target compound’s methylamino group may introduce additional N–H or C–N stretches .

Broader Context: Lower-Similarity Analogs

lists structurally distinct benzoate esters with similarity scores ≤0.77:

- Methyl 4-(N-(Boc)carbamimidoyl)benzoate (similarity 0.51): The carbamimidoyl group introduces conjugation, altering electronic properties and reactivity toward electrophiles .

- Ethyl 4-(((methyl(phenyl)amino)methylene)amino)benzoate (similarity 0.62): The ethyl ester and phenyl groups enhance lipophilicity, impacting bioavailability compared to methyl esters .

Biological Activity

Methyl 4-(tert-butoxycarbonyl(methyl)amino)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula : C13H17NO4

- Molecular Weight : 251.28 g/mol

- IUPAC Name : Methyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate

This compound contains a benzoate moiety, which is known for various biological activities, including antimicrobial and anticancer properties.

The primary mechanism of action for this compound involves its interaction with specific biological targets, particularly enzymes involved in DNA repair and cell apoptosis.

- Target Enzymes : The compound has been shown to inhibit Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA damage repair pathways. This inhibition can lead to the accumulation of DNA damage and subsequent apoptosis in cancer cells.

-

Cellular Effects : Studies indicate that the inhibition of PARP-1 activity by this compound results in significant cellular effects:

- Promotion of apoptosis in cancer cells.

- Inhibition of single-strand DNA break repair, thus aggravating double-strand breaks.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effective inhibition at low concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <0.03125 μg/mL |

| Escherichia coli | 1–4 μg/mL |

| Klebsiella pneumoniae | 1–4 μg/mL |

These findings suggest that the compound has broad-spectrum antibacterial activity, making it a potential candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound is primarily attributed to its ability to induce apoptosis in cancer cells through PARP-1 inhibition.

- Case Study : In vitro studies on SK-OV-3 ovarian cancer cells showed that treatment with the compound resulted in a significant decrease in cell viability, with IC50 values indicating potent cytotoxicity .

Research Findings

Recent research has highlighted the compound's potential applications in drug discovery:

- Synthesis and Evaluation : A series of derivatives have been synthesized to enhance its biological activity and selectivity towards specific targets, including bacterial topoisomerases and PARP-1 .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, which are essential for therapeutic efficacy.

- Toxicity Studies : Initial toxicity assessments indicate that this compound has a favorable safety profile, with no significant adverse effects observed at therapeutic doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.